7-ethynylimidazo[1,2-a]pyridine
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Overview
Description
7-Ethynylimidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core with an ethynyl group at the 7-position
Mechanism of Action
Target of Action
The primary targets of 7-ethynylimidazo[1,2-a]pyridine are the KRAS G12C-mutated cells . KRAS is a gene that acts as an on/off switch in cell signaling, and mutations in this gene can result in cell signals that lead to cancer .
Mode of Action
This compound interacts with its targets through a process known as covalent bonding . This compound acts as a covalent inhibitor, binding irreversibly to its target, which leads to the inhibition of the target’s function .
Biochemical Pathways
It is known that this compound has significant activity againstmultidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that it may affect pathways related to these conditions.
Pharmacokinetics
Its molecular weight of142.16 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of the growth of B. bovis, B. bigemina, B. caballi, and T. equi in a dose-dependent manner . This indicates that the compound has potent antimicrobial activity.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound can be catalyzed by iodine in aquatic conditions . .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridines have been studied for their potential in drug development . They have been functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Cellular Effects
A related compound, a selenylated imidazo[1,2-a]pyridine derivative, has been shown to induce cell senescence and oxidative stress in chronic myeloid leukemia cells .
Molecular Mechanism
Imidazo[1,2-a]pyridines have been functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially influence the molecular mechanism of 7-Ethynylimidazo[1,2-a]pyridine.
Temporal Effects in Laboratory Settings
Imidazo[1,2-a]pyridines have been synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Metabolic Pathways
Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-ethynylimidazo[1,2-a]pyridine typically involves the following steps:
Starting Materials: The synthesis often begins with commercially available imidazo[1,2-a]pyridine derivatives.
Reaction Conditions: Typical conditions include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), with reaction temperatures ranging from room temperature to 80°C.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the principles of scaling up laboratory procedures apply. This includes optimizing reaction conditions for higher yields and purity, and ensuring the availability of starting materials and catalysts in bulk quantities.
Chemical Reactions Analysis
Types of Reactions: 7-Ethynylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethynyl position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of ethyl-substituted imidazo[1,2-a]pyridines.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
7-Ethynylimidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the ethynyl group.
7-Methylimidazo[1,2-a]pyridine: A similar compound with a methyl group instead of an ethynyl group.
7-Phenylimidazo[1,2-a]pyridine: A compound with a phenyl group at the 7-position.
Uniqueness: 7-Ethynylimidazo[1,2-a]pyridine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable scaffold in medicinal chemistry.
Properties
CAS No. |
908269-32-9 |
---|---|
Molecular Formula |
C9H6N2 |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
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